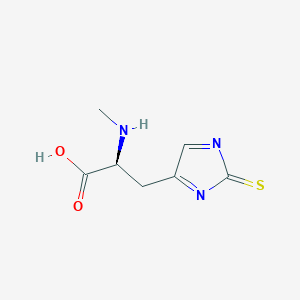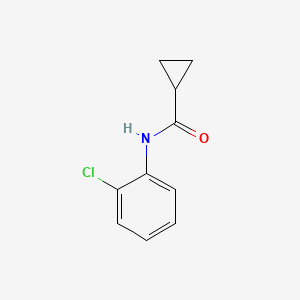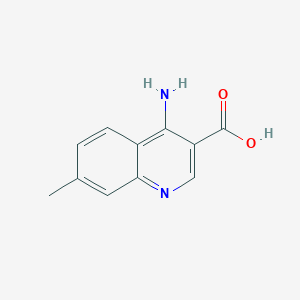
N-methyl-2-thiohistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-thiohistidine is a sulfur-containing amino acid derivative. It is a member of the thiohistidine family, which includes compounds like ergothioneine and ovothiol. These compounds are known for their unique chemical properties, including their ability to act as powerful scavengers of radicals and peroxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-thiohistidine typically involves the methylation of 2-thiohistidine. One common method includes the use of methyl iodide as the methylating agent under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-thiohistidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiohistidine derivatives.
Scientific Research Applications
N-methyl-2-thiohistidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: It serves as a model compound for studying the role of sulfur in biological systems.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox homeostasis.
Industry: It is used in the development of new materials with unique chemical properties
Mechanism of Action
N-methyl-2-thiohistidine exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox homeostasis, such as gamma-glutamyl transpeptidase .
Comparison with Similar Compounds
Similar Compounds
Ergothioneine: A natural trimethyl-2-thiohistidine known for its potent antioxidant properties.
Ovothiol: Another sulfur-containing histidine derivative with similar antioxidant capabilities.
Uniqueness
N-methyl-2-thiohistidine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike ergothioneine and ovothiol, which are naturally occurring, this compound is typically synthesized in the laboratory .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and antioxidant capabilities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H9N3O2S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-3-(2-sulfanylideneimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5(6(11)12)2-4-3-9-7(13)10-4/h3,5,8H,2H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
ZBRBBGFALANFTJ-YFKPBYRVSA-N |
Isomeric SMILES |
CN[C@@H](CC1=NC(=S)N=C1)C(=O)O |
Canonical SMILES |
CNC(CC1=NC(=S)N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)

![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)


![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)


![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)

